4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-ethoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-ethoxyphenyl)pyrrolidin-2-one is a complex organic compound with a molecular formula of C15H23N3O4S. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an ethoxyphenyl group, and a dimethylsulfamoylamino group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-ethoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidine ring. This can be achieved through a cyclization reaction involving appropriate precursors. The ethoxyphenyl group is then introduced via a substitution reaction, followed by the addition of the dimethylsulfamoylamino group through a sulfonamide formation reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-ethoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-ethoxyphenyl)pyrrolidin-2-one is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-ethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine
- 4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-ethoxyphenyl)pyrrolidin-2-one
- 4-[(Dimethylsulfamoylamino)methyl]-1-(4-propoxyphenyl)-2-oxopyrrolidine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-[(dimethylsulfamoylamino)methyl]-1-(4-ethoxyphenyl)-2-oxopyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-4-22-14-7-5-13(6-8-14)18-11-12(9-15(18)19)10-16-23(20,21)17(2)3/h5-8,12,16H,4,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUBHACETMAPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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